Cas no 1069-52-9 (Ethyl 2-methylpropanimidoate)

Ethyl 2-methylpropanimidoate structure
Ethyl 2-methylpropanimidoate structure
Product name:Ethyl 2-methylpropanimidoate
CAS No:1069-52-9
MF:C6H13NO
MW:115.173521757126
MDL:MFCD07787096
CID:1078327

Ethyl 2-methylpropanimidoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-methylpropanimidoate
    • 2-METHYLPROPIONIMIDIC ACID ETHYL ESTER
    • Ethyl 2-methylpropanimidate
    • AGN-PC-0026WP
    • CTK1E1609
    • ethyl isobutyrimidate
    • ethyl isobutyroimidate
    • Ethylisobutyrimidat
    • Ethyl-isobutyrimidat
    • isobutyric nitrile oxide
    • isobutyrimidic acid ethyl ester
    • Isobutyrimidsaeure-aethylester
    • Isobutyrimidsaeureethylester
    • isobutyronitrile oxide
    • Propanenitrile, 2-methyl-, N-oxide
    • 1-ethoxy-2-methylpropan-1-imine
    • 1-ethoxy-2-methyl-propan-1-imine
    • (1-ethoxy-2-methyl-propylidene)amine
    • MDL: MFCD07787096
    • Inchi: InChI=1S/C6H13NO/c1-4-8-6(7)5(2)3/h5,7H,4H2,1-3H3
    • InChI Key: ZXZQXWVPGASIQP-UHFFFAOYSA-N
    • SMILES: CC(C)C(OCC)=N

Computed Properties

  • Exact Mass: 115.09979
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3

Experimental Properties

  • PSA: 33.08

Ethyl 2-methylpropanimidoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E260105-125mg
Ethyl 2-methylpropanimidoate
1069-52-9
125mg
$ 365.00 2022-06-05
A2B Chem LLC
AE32595-500mg
Ethyl 2-methylpropanimidoate
1069-52-9 >95%
500mg
$523.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1756214-1g
Ethyl isobutyrimidate
1069-52-9 95%
1g
¥3391.00 2024-08-09
abcr
AB413475-1g
Ethyl 2-methylpropanimidoate; .
1069-52-9
1g
€397.00 2025-02-15
abcr
AB413475-500 mg
Ethyl 2-methylpropanimidoate
1069-52-9
500mg
€339.20 2023-04-24
A2B Chem LLC
AE32595-1g
Ethyl 2-methylpropanimidoate
1069-52-9 95%
1g
$578.00 2024-04-20
TRC
E260105-25mg
Ethyl 2-methylpropanimidoate
1069-52-9
25mg
$ 110.00 2022-06-05
TRC
E260105-50mg
Ethyl 2-methylpropanimidoate
1069-52-9
50mg
$ 185.00 2022-06-05
abcr
AB413475-500mg
Ethyl 2-methylpropanimidoate; .
1069-52-9
500mg
€333.00 2025-02-15
Ambeed
A842540-1g
Ethyl isobutyrimidate
1069-52-9 95+%
1g
$323.0 2024-04-26

Additional information on Ethyl 2-methylpropanimidoate

Recent Advances in the Application of Ethyl 2-methylpropanimidoate (CAS: 1069-52-9) in Chemical Biology and Pharmaceutical Research

Ethyl 2-methylpropanimidoate (CAS: 1069-52-9) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This imidoate ester is particularly valued for its role as a reactive intermediate in the synthesis of more complex molecules, including peptides and heterocyclic compounds. Recent studies have explored its utility in drug discovery, bioconjugation, and as a building block for novel therapeutic agents. This research brief aims to summarize the latest findings related to Ethyl 2-methylpropanimidoate, highlighting its potential in advancing biomedical science.

One of the most notable applications of Ethyl 2-methylpropanimidoate is in the field of peptide synthesis. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a coupling reagent in solid-phase peptide synthesis (SPPS). The researchers reported that the compound facilitated high-yield peptide bond formation with minimal racemization, making it a promising alternative to traditional coupling agents like HBTU or HATU. Additionally, its stability under a wide range of reaction conditions was highlighted as a key advantage for industrial-scale applications.

In the realm of drug discovery, Ethyl 2-methylpropanimidoate has been investigated for its role in the development of protease inhibitors. A recent preprint on bioRxiv detailed its use in the synthesis of novel inhibitors targeting the SARS-CoV-2 main protease (Mpro). The study found that derivatives of Ethyl 2-methylpropanimidoate exhibited potent inhibitory activity, with IC50 values in the low micromolar range. Molecular docking simulations suggested that these compounds bind to the active site of Mpro, disrupting viral replication. These findings open new avenues for the design of antiviral therapeutics.

Beyond its applications in synthesis and drug development, Ethyl 2-methylpropanimidoate has also been explored in bioconjugation strategies. A 2024 paper in Bioconjugate Chemistry described its use in the site-specific modification of proteins. The researchers utilized the compound to introduce functional handles onto lysine residues, enabling subsequent click chemistry reactions. This approach was successfully applied to the labeling of antibodies for diagnostic purposes, showcasing the compound's potential in precision medicine and diagnostic tool development.

Despite these promising applications, challenges remain in the large-scale production and handling of Ethyl 2-methylpropanimidoate. Its sensitivity to moisture and tendency to hydrolyze under acidic conditions necessitate careful storage and handling protocols. Recent advancements in formulation technology, such as the development of stable salt forms or encapsulation methods, may address these limitations and further expand its utility in pharmaceutical applications.

In conclusion, Ethyl 2-methylpropanimidoate (CAS: 1069-52-9) continues to emerge as a valuable tool in chemical biology and pharmaceutical research. Its versatility in synthesis, drug discovery, and bioconjugation positions it as a compound of significant interest for future investigations. Ongoing research efforts are expected to uncover additional applications and optimize its use in various biomedical contexts, potentially leading to breakthroughs in therapeutic development and diagnostic technologies.

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(CAS:1069-52-9)Ethyl 2-methylpropanimidoate
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